Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. This compound is significant in the field of organic chemistry due to its presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI), typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method involves the cyclization of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups .
Industrial Production Methods
Industrial production of piperidine derivatives often employs multicomponent reactions and cycloaddition techniques to achieve high yields and selectivity . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce fully saturated piperidines .
Scientific Research Applications
Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit enzymes such as cholinesterase and beta-secretase, which are involved in neurological processes . This inhibition can lead to therapeutic effects in conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) include:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
What sets Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) apart is its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound in the development of new pharmaceuticals and other applications .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2R)-2-amino-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3/t7-/m1/s1 |
InChI Key |
WHBVSWNJAJECCU-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCCCC1)N |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.